4-Cyclopropoxy-2,6-difluorobenzaldehyde
Description
4-Cyclopropoxy-2,6-difluorobenzaldehyde is a substituted benzaldehyde derivative featuring a cyclopropoxy group at the 4-position and fluorine atoms at the 2- and 6-positions. This compound is of interest in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals, where its unique steric and electronic properties may influence reactivity and binding interactions.
Properties
Molecular Formula |
C10H8F2O2 |
|---|---|
Molecular Weight |
198.17 g/mol |
IUPAC Name |
4-cyclopropyloxy-2,6-difluorobenzaldehyde |
InChI |
InChI=1S/C10H8F2O2/c11-9-3-7(14-6-1-2-6)4-10(12)8(9)5-13/h3-6H,1-2H2 |
InChI Key |
UZRMCKABVHLCIP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=CC(=C(C(=C2)F)C=O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physical and Chemical Properties
Key structural analogs differ primarily in the substituent at the 4-position. Below is a comparative analysis based on the provided evidence:
Key Observations :
- Electronic Effects : The bromo substituent (electron-withdrawing) may enhance the aldehyde’s electrophilicity compared to the benzyloxy or cyclopropoxy groups (electron-donating via oxygen lone pairs). This could influence reactivity in nucleophilic addition reactions .
- Stability : The air sensitivity of the bromo analog suggests that halogenated benzaldehydes may require inert handling, whereas ether-linked derivatives (benzyloxy, cyclopropoxy) might exhibit better stability.
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